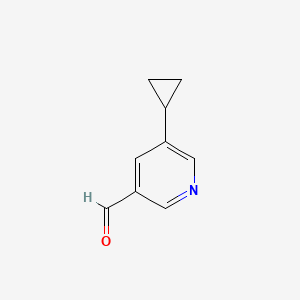

5-Cyclopropylnicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

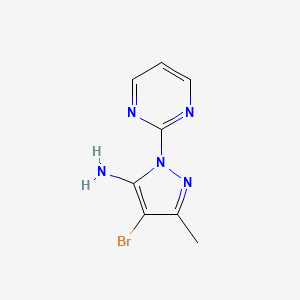

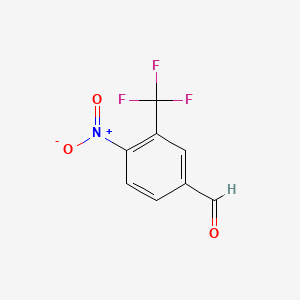

5-Cyclopropylnicotinaldehyde is a chemical compound with the molecular formula C9H9NO . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Cyclopropylnicotinaldehyde consists of 9 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . For a more detailed analysis, one would need to refer to a dedicated chemical structure database or tool .Aplicaciones Científicas De Investigación

Synthesis of Tetrahydrofurans and Cyclopropanes

5-Cyclopropylnicotinaldehyde, due to its structural uniqueness, serves as a versatile precursor in organic synthesis. It has been utilized in the highly diastereoselective synthesis of tetrahydrofurans through Lewis acid-catalyzed cyclopropane/aldehyde cycloadditions, showcasing its utility in preparing regiodefined tetrahydrofurans with high cis diastereoselectivity (Pohlhaus & Johnson, 2005). Moreover, the synthesis of “Garner” aldehyde-derived cyclopropylboronic esters highlights its application in creating cyclopropylboronic esters with significant diastereoselectivity, further emphasizing its role in constructing complex molecular architectures (Pietruszka, Witt & Frey, 2003).

Catalysis and Stereoselective Reactions

5-Cyclopropylnicotinaldehyde is integral to catalytic processes that promote regio- and diastereoselective cycloadditions, leading to the construction of tetrahydrofurans with distinct stereochemistry. For instance, AlCl3-promoted cycloadditions between activated cyclopropanes and aromatic aldehydes result in tetrahydrofurans with excellent diastereoselectivities, underlining its utility in synthesizing diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with moderate to good yields (Yang et al., 2011).

Creation of Complex Molecules

The versatility of 5-Cyclopropylnicotinaldehyde extends to the synthesis of complex molecules such as sesquisabinene and sesquithujene terpenoids. A gold-catalyzed entry into these families of terpenoids through enyne cycloisomerization demonstrates the compound's pivotal role in forming bicyclic cyclopropyl ketone derivatives, which serve as precursors to various terpenoids, including cedrene and cedrol (Fürstner & Schlecker, 2008).

Bioactivity and Pharmacological Potential

In the realm of bioactivity, 5-Cyclopropylnicotinaldehyde derivatives have demonstrated antitrypanosomal activity. Compounds synthesized from 6-N-cyclopropyladenosine analogues modified at the 5' carbon, specifically 5'-iodomethylene adenosine analogues, exhibit potent activity against Trypanosoma brucei in vitro, showcasing potential pharmacological applications (Rapp et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

5-cyclopropylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-6,8H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZNIRXDMASLJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745106 |

Source

|

| Record name | 5-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropylnicotinaldehyde | |

CAS RN |

1211589-30-8 |

Source

|

| Record name | 5-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/no-structure.png)

![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)